molecular formula C8H10BrNO B8133723 (4-Amino-3-bromo-5-methyl-phenyl)-methanol

(4-Amino-3-bromo-5-methyl-phenyl)-methanol

Cat. No.: B8133723
M. Wt: 216.07 g/mol
InChI Key: VVJUPESUEUZUMZ-UHFFFAOYSA-N
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Description

(4-Amino-3-bromo-5-methyl-phenyl)-methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with amino, bromo, and methyl groups, as well as a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-bromo-5-methyl-phenyl)-methanol typically involves multi-step organic reactions. One common method is the bromination of 4-amino-5-methylphenol followed by a reduction reaction to introduce the methanol group. The reaction conditions often include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

    Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the intermediate to the final methanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be used to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo further reduction to form various derivatives.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: (4-Amino-3-bromo-5-methyl-phenyl)-carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: New compounds with different functional groups replacing the amino or bromo groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Drug Development: Explored for its potential pharmacological properties and as a building block in drug synthesis.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Amino-3-bromo-5-methyl-phenyl)-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3-bromo-phenyl)-methanol: Lacks the methyl group, which may affect its reactivity and applications.

    (4-Amino-5-methyl-phenyl)-methanol: Lacks the bromo group, potentially altering its chemical properties and uses.

    (4-Bromo-3-methyl-phenyl)-methanol: Lacks the amino group, which may influence its biological activity.

Properties

IUPAC Name

(4-amino-3-bromo-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJUPESUEUZUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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